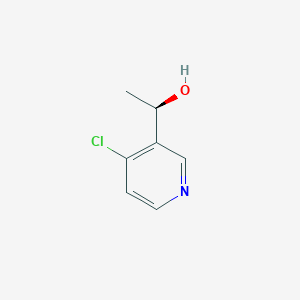

(R)-1-(4-Chloropyridin-3-yl)ethanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(1R)-1-(4-chloropyridin-3-yl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO/c1-5(10)6-4-9-3-2-7(6)8/h2-5,10H,1H3/t5-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEAHSGXGXCOVHG-RXMQYKEDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=CN=C1)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=C(C=CN=C1)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

949003-66-1 | |

| Record name | (1R)-1-(4-chloropyridin-3-yl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Asymmetric Synthetic Methodologies for R 1 4 Chloropyridin 3 Yl Ethanol

Enantioselective Reduction of 1-(4-Chloropyridin-3-yl)ethanone Precursorsorganicreactions.orgslideshare.netacs.org

The most direct route to (R)-1-(4-Chloropyridin-3-yl)ethanol is through the enantioselective reduction of its prochiral ketone precursor, 1-(4-Chloropyridin-3-yl)ethanone. This transformation can be achieved using a variety of chiral reagents and catalysts that selectively deliver a hydride to one face of the carbonyl group, leading to the desired (R)-enantiomer.

Catalytic Asymmetric Hydrogenationgoogle.com

Catalytic asymmetric hydrogenation represents a highly efficient and atom-economical method for the synthesis of chiral alcohols. This technique employs a chiral catalyst to transfer hydrogen gas to the ketone, thereby creating the stereogenic center.

| Catalyst System | Substrate | Product | Enantiomeric Excess (ee) | Yield | Reference |

| Ruthenium-Chiral Ligand | 1-(4-Chloropyridin-3-yl)ethanone | This compound | Data not available | Data not available | google.comgoogle.com |

Stoichiometric and Catalytic Hydride Reductionsorganicreactions.orgacs.org

Hydride reduction methods, both stoichiometric and catalytic, offer another powerful avenue for the enantioselective synthesis of this compound. These methods utilize chiral hydride reagents or catalysts to achieve high levels of stereocontrol.

Chiral borane (B79455) reagents are widely used for the asymmetric reduction of prochiral ketones. Among these, oxazaborolidines and binaphthol-derived aluminum hydride (BINAL-H) reagents are prominent examples. organicreactions.org

Oxazaborolidines: The Corey-Bakshi-Shibata (CBS) reduction, which employs a catalytic amount of an oxazaborolidine with a stoichiometric borane source, is a well-established method for the enantioselective reduction of ketones. organic-chemistry.orgnih.gov The oxazaborolidine catalyst, derived from a chiral amino alcohol, coordinates with both the borane and the ketone, facilitating a highly organized, face-selective hydride transfer. This method is known for its high enantioselectivity across a broad range of substrates. wikipedia.orgrsc.org The in-situ generation of the oxazaborolidine catalyst from a chiral lactam alcohol and borane has been shown to be a practical and efficient approach. organic-chemistry.org

| Catalyst System | Substrate | Product | Enantiomeric Excess (ee) | Yield | Reference |

| Oxazaborolidine/Borane | Prochiral Ketones | Chiral Secondary Alcohols | Up to 98% | High | organic-chemistry.org |

BINAL-H Derivatives: BINAL-H is a chiral modifying agent for lithium aluminum hydride (LAH). organicreactions.org The (R)-BINAL-H reagent, prepared from (R)-1,1'-bi-2-naphthol, ethanol, and LAH, is effective for the asymmetric reduction of various ketones, including those with aromatic and alkynyl groups. stackexchange.com The bulky binaphthyl group creates a sterically demanding environment that forces the ketone to approach from a specific direction, leading to high enantioselectivity. slideshare.netdnrcollege.org The choice between (R)- and (S)-BINAL-H determines the chirality of the resulting alcohol.

| Reagent | Substrate | Product | Enantiomeric Excess (ee) | Yield | Reference |

| (R)-BINAL-H | Unsymmetrical Ketones | (R)-Alcohol | High | High | slideshare.netdnrcollege.org |

Chemoenzymatic Synthesis of (R)-1-(4-Chloropyridin-3-yl)ethanolgoogle.com

Chemoenzymatic synthesis combines the selectivity of enzymes with the practicality of chemical reactions to achieve efficient and sustainable production of chiral compounds.

Biocatalytic Reductions Employing Oxidoreductases (e.g., Alcohol Dehydrogenases)

Biocatalytic reductions using oxidoreductases, particularly alcohol dehydrogenases (ADHs), are a highly effective and environmentally friendly method for producing enantiomerically pure alcohols. These enzymes exhibit remarkable stereoselectivity, often yielding products with very high enantiomeric excess.

For the synthesis of this compound, an alcohol dehydrogenase that selectively reduces the carbonyl group of 1-(4-Chloropyridin-3-yl)ethanone to the (R)-alcohol would be employed. The reaction typically requires a cofactor, such as nicotinamide (B372718) adenine (B156593) dinucleotide (NADH), which provides the hydride for the reduction. A cofactor regeneration system, often involving a sacrificial alcohol like isopropanol (B130326) and a second enzyme, is commonly used to make the process economically viable. The use of transaminases from organisms like Mycobacterium vanbaalenii has also been explored for the asymmetric amination of related piperidone derivatives, showcasing the potential of enzymatic methods in synthesizing chiral nitrogen-containing heterocycles. google.com

| Enzyme | Substrate | Product | Enantiomeric Excess (ee) | Conversion/Yield | Reference |

| Alcohol Dehydrogenase | 1-(4-Chloropyridin-3-yl)ethanone | This compound | >99% (reported for similar substrates) | High (reported for similar substrates) | google.com |

| Transaminase (Mycobacterium vanbaalenii) | 3-Piperidone derivative | (R)-3-Amino piperidine (B6355638) derivative | 97% | 92% | google.com |

Whole-Cell Biotransformations (e.g., Daucus carota applications)

Whole-cell biotransformation has emerged as a green and efficient strategy for the synthesis of chiral alcohols. This approach utilizes the enzymatic machinery of microorganisms or plant cells to catalyze stereoselective reductions of prochiral ketones. Among the various biocatalysts, the common carrot (Daucus carota) has been recognized as a reliable, inexpensive, and readily available option for the enantioselective reduction of ketones. nih.gov

The application of Daucus carota for the synthesis of this compound would involve the reduction of the corresponding prochiral ketone, 4-chloro-3-acetylpyridine. The reaction is typically performed in an aqueous medium under mild conditions, making it an environmentally benign process. The inherent ketoreductase enzymes within the carrot cells stereoselectively deliver a hydride to the carbonyl group, leading to the formation of the desired (R)-alcohol with high enantiopurity.

Research on the bioreduction of various acetophenones using Daucus carota has demonstrated the potential of this method. For instance, studies have shown that the addition of surfactants, such as Tween® 20, can enhance the conversion rates without compromising the high enantioselectivity of the reduction. nih.gov The general procedure involves incubating the substrate with grated or homogenized carrot root in water, often with a co-solvent to improve substrate solubility. After a specific reaction time, the product is extracted and purified.

While direct literature on the application of Daucus carota for the synthesis of this compound is not extensively detailed, the established success with structurally similar acetophenones suggests its high potential. The key parameters to optimize for this specific transformation would include substrate concentration, pH, temperature, and reaction time to achieve maximal yield and enantiomeric excess.

Kinetic Resolution Approaches for Racemic Mixtures of 1-(4-Chloropyridin-3-yl)ethanol

Kinetic resolution is a widely employed strategy for separating enantiomers from a racemic mixture. This method relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent, resulting in the enrichment of one enantiomer in the unreacted starting material and the other in the product.

Lipase-Catalyzed Enantioselective Acylation

Lipase-catalyzed enantioselective acylation is a prominent and highly effective method for the kinetic resolution of racemic alcohols. units.it Lipases are hydrolytic enzymes that can function in non-aqueous media to catalyze the transfer of an acyl group from an acyl donor to an alcohol. The inherent chirality of the enzyme's active site leads to a preference for one enantiomer of the alcohol, resulting in its selective acylation.

In the context of resolving racemic 1-(4-chloropyridin-3-yl)ethanol, the mixture of (R)- and (S)-alcohols is treated with a lipase (B570770) and an acyl donor. Typically, the (R)-enantiomer is acylated at a faster rate, leading to the formation of (R)-1-(4-chloropyridin-3-yl)ethyl acetate (B1210297), while the (S)-enantiomer remains largely unreacted. The resulting mixture of the acylated (R)-enantiomer and the unreacted (S)-alcohol can then be separated by standard chromatographic techniques. Subsequent hydrolysis of the ester provides the enantiomerically pure (R)-alcohol.

Candida antarctica lipase B (CALB) is one of the most frequently used lipases for this purpose due to its broad substrate scope and high enantioselectivity. nih.govnih.govrsc.org The choice of acyl donor and solvent is critical for the efficiency of the resolution. Common acyl donors include vinyl acetate and isopropenyl acetate, as the byproducts (acetaldehyde and acetone, respectively) are volatile and easily removed. The reaction is often carried out in organic solvents like tert-butyl methyl ether or hexane. nih.govnih.gov

Table 1: Key Parameters in Lipase-Catalyzed Kinetic Resolution

| Parameter | Description | Common Examples |

| Lipase | Biocatalyst for enantioselective acylation. | Candida antarctica Lipase B (CALB), Pseudomonas cepacia Lipase (PSL) |

| Acyl Donor | Provides the acyl group for esterification. | Vinyl acetate, Isopropenyl acetate, Acetic anhydride |

| Solvent | Reaction medium. | tert-Butyl methyl ether (MTBE), Hexane, Toluene |

| Temperature | Affects reaction rate and enzyme stability. | 25-50 °C |

The success of this method is quantified by the enantiomeric excess (ee) of both the product and the remaining substrate, as well as the conversion rate. High enantioselectivity factors (E-values) are indicative of an efficient resolution process.

Novel Synthetic Routes and Strategies Towards the Chiral Scaffold

The quest for more efficient and sustainable methods for preparing enantiomerically pure compounds continually drives the development of novel synthetic strategies. For this compound, this includes the exploration of chemoenzymatic and asymmetric catalytic approaches.

Chemoenzymatic synthesis combines the selectivity of biocatalysis with the versatility of chemical reactions. researchgate.netnih.gov A potential novel route for this compound could involve an initial chemical synthesis to create a prochiral precursor, followed by an enzymatic step to introduce the desired chirality. For example, a non-chiral precursor could be stereoselectively reduced using a specific ketoreductase enzyme, similar to the whole-cell biotransformation approach but using an isolated and potentially engineered enzyme for higher efficiency and specificity.

Asymmetric catalysis using metal-chiral ligand complexes is another powerful tool for synthesizing chiral alcohols. nih.govnih.gov This approach involves the reduction of the corresponding ketone, 4-chloro-3-acetylpyridine, using a reducing agent in the presence of a chiral catalyst. For instance, asymmetric transfer hydrogenation using a ruthenium or rhodium catalyst with a chiral diamine or amino alcohol ligand has proven effective for a wide range of ketones. The catalyst facilitates the stereoselective transfer of hydrogen from a hydrogen source (e.g., isopropanol or formic acid) to the ketone, yielding the chiral alcohol with high enantiomeric excess. The development of new chiral ligands and catalytic systems is an active area of research aimed at improving the efficiency and applicability of this methodology.

Table 2: Comparison of Synthetic Strategies

| Strategy | Advantages | Disadvantages |

| Whole-Cell Biotransformation | Environmentally friendly, mild conditions, low cost. nih.gov | Lower substrate concentrations, complex reaction medium. |

| Lipase-Catalyzed Kinetic Resolution | High enantioselectivity, broad applicability. units.itnih.gov | Maximum theoretical yield of 50% for the desired enantiomer. |

| Asymmetric Catalysis | High enantioselectivity, high yield, catalytic nature. nih.gov | Cost of precious metal catalysts and chiral ligands. |

The continuous innovation in these areas promises to provide even more efficient, selective, and sustainable routes to valuable chiral building blocks like this compound, thereby facilitating the development of new and improved pharmaceuticals and agrochemicals.

Spectroscopic and Stereochemical Elucidation of R 1 4 Chloropyridin 3 Yl Ethanol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

NMR spectroscopy is a cornerstone for the structural elucidation of organic compounds. For chiral molecules, specialized NMR techniques are employed to differentiate between enantiomers and establish their absolute configuration.

To determine the absolute configuration of a chiral alcohol like (R)-1-(4-Chloropyridin-3-yl)ethanol, a common strategy involves its conversion into a mixture of diastereomers by reaction with a chiral derivatizing agent (CDA). These diastereomers, unlike enantiomers, exhibit distinct NMR spectra, allowing for their differentiation and, consequently, the assignment of the original alcohol's stereochemistry.

The methods developed by Mosher, utilizing α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), and the related α-methoxy-α-phenylacetic acid (MPA), are among the most reliable and widely used techniques for determining the absolute configuration of secondary alcohols. wikipedia.orgumn.edu The process involves esterification of the alcohol with both enantiomers of the CDA, typically as the acid chloride (MTPA-Cl or MPA-Cl), to produce two distinct diastereomeric esters. umn.edunih.gov

For this compound, reaction with (R)-MTPA-Cl would yield the (R,R)-diastereomeric ester, while reaction with (S)-MTPA-Cl would produce the (S,R)-diastereomer. The analysis of the ¹H NMR spectra of these two esters forms the basis of the stereochemical assignment. According to the empirical model for Mosher's method, the phenyl group of the MTPA moiety adopts a conformation that shields the substituents on the adjacent stereocenter of the alcohol. oregonstate.edu By comparing the chemical shifts of the protons in the two diastereomers, a Δδ value (δS - δR) is calculated for each proton. Protons on one side of the carbinol will have positive Δδ values, while those on the other side will have negative Δδ values, allowing for the assignment of the absolute configuration. oregonstate.edunih.gov

In the case of the (R,S)-ester and (R,R)-ester of 1-(4-Chloropyridin-3-yl)ethanol, the protons of the methyl group and the pyridine (B92270) ring would experience differential shielding from the MTPA's phenyl group. This would lead to observable differences in their chemical shifts, as illustrated in the hypothetical data below.

Table 1: Illustrative ¹H NMR Chemical Shift Data (δ, ppm) for (S)-MTPA and (R)-MTPA Esters of 1-(4-Chloropyridin-3-yl)ethanol

| Proton | δ ((S)-MTPA Ester) | δ ((R)-MTPA Ester) | Δδ (δS - δR) |

| Pyridine H-2 | 8.45 | 8.50 | -0.05 |

| Pyridine H-5 | 8.60 | 8.57 | +0.03 |

| Pyridine H-6 | 7.40 | 7.42 | -0.02 |

| CH-O | 6.10 | 6.15 | -0.05 |

| CH₃ | 1.65 | 1.60 | +0.05 |

| OCH₃ (MTPA) | 3.55 | 3.58 | -0.03 |

Note: This table is a hypothetical representation to illustrate the application of Mosher's method. Actual chemical shifts may vary.

Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful 2D NMR technique that detects through-space interactions between protons that are in close proximity (typically < 5 Å), regardless of their bonding connectivity. This is particularly useful for confirming stereochemical relationships. In a NOESY spectrum of this compound, cross-peaks would be expected between protons that are spatially near one another. For instance, a NOESY experiment could reveal correlations between the methine proton (CH-OH) and the adjacent pyridine ring proton (H-2), as well as with the protons of the methyl group. The presence and intensity of these cross-peaks help to build a three-dimensional picture of the molecule's average conformation in solution.

The chemical shifts of the protons and carbons in this compound are significantly influenced by the electronic properties of the substituted pyridine ring. The nitrogen atom and the chloro substituent exert strong inductive and mesomeric effects that alter the electron density around the ring and on the side chain. ucl.ac.uk

Table 2: Predicted Influence of Substituents on ¹H NMR Chemical Shifts of the Pyridine Ring in this compound

| Proton | Position Relative to N | Position Relative to Cl | Position Relative to CH(OH)CH₃ | Expected Shift (ppm) | Primary Influences |

| H-2 | α | meta | ortho | ~8.4 - 8.6 | Deshielded by N and CH(OH)CH₃ group |

| H-5 | β | ortho | meta | ~8.5 - 8.7 | Deshielded by N and Cl |

| H-6 | α | para | meta | ~7.3 - 7.5 | Deshielded by N, potentially shielded by Cl resonance |

Note: This table represents expected trends based on general principles of NMR spectroscopy. inflibnet.ac.innsf.gov

Advanced 1D and 2D NMR Techniques for Structural and Conformational Analysis

Chiral Chromatography for Enantiomeric Purity Assessment

While NMR with CDAs can establish absolute configuration, high-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is the gold standard for determining the enantiomeric purity or enantiomeric excess (ee) of a chiral compound. csfarmacie.cznih.gov This technique is essential for quality control in the synthesis of enantiomerically pure substances. nih.gov

The separation of the enantiomers of 1-(4-Chloropyridin-3-yl)ethanol would be achieved by exploiting the differential interactions between each enantiomer and the chiral selector immobilized on the stationary phase. sigmaaldrich.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralpak® or Lux® series columns), are highly effective for a wide range of chiral compounds, including those containing aromatic and heteroaromatic rings. nih.govmdpi.com

A method for assessing the enantiomeric purity of this compound would involve injecting a solution of the compound onto a chiral HPLC column and monitoring the elution profile. The two enantiomers would interact differently with the CSP, leading to different retention times and, thus, their separation into two distinct peaks in the chromatogram. The enantiomeric excess can be calculated from the relative areas of the two peaks. A variety of mobile phases, including normal-phase (e.g., hexane/isopropanol), reversed-phase, and polar organic modes, can be screened to achieve optimal separation. csfarmacie.cznih.gov

Table 3: Exemplar Chiral HPLC Method for Enantiomeric Purity Assessment

| Parameter | Value/Description |

| Column | Lux® Cellulose-1 or Chiralpak® AD-H (or similar polysaccharide-based CSP) |

| Dimensions | 250 x 4.6 mm, 5 µm |

| Mobile Phase | Isocratic mixture of n-Hexane and Isopropanol (B130326) (e.g., 90:10 v/v) with 0.1% diethylamine |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 254 nm |

| Expected Outcome | Baseline separation of the (R)- and (S)-enantiomers with distinct retention times. |

Note: This table provides a plausible starting point for method development. Optimization of the mobile phase composition and other parameters would be necessary to achieve the best resolution.

Chemical Reactivity and Derivatization Pathways of R 1 4 Chloropyridin 3 Yl Ethanol

Nucleophilic Substitution Reactions at the Pyridine (B92270) Chlorine Moiety

The chlorine atom at the 4-position of the pyridine ring in (R)-1-(4-Chloropyridin-3-yl)ethanol is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is enhanced by the electron-withdrawing nature of the pyridine nitrogen, which stabilizes the intermediate Meisenheimer complex formed during the reaction. vaia.com This pathway is a cornerstone for introducing a wide variety of functional groups onto the pyridine core.

The displacement of the chloride ion can be achieved with a range of nucleophiles, including amines, thiols, and azides, leading to the formation of new carbon-nitrogen, carbon-sulfur, and carbon-azide bonds, respectively. researchgate.netbeilstein-journals.orgyoutube.com These reactions are typically carried out in the presence of a base and often require heating. youtube.com The choice of solvent and reaction conditions can be optimized to achieve high yields of the desired substituted products. thieme-connect.com

With Amines: The reaction of 4-chloropyridines with primary and secondary amines is a well-established method for the synthesis of 4-aminopyridine (B3432731) derivatives. researchgate.net This reaction is of particular importance in the development of pharmaceutical compounds, as the aminopyridine scaffold is a common feature in many biologically active molecules. The reaction typically proceeds by heating the chloropyridine with an excess of the amine or in the presence of a non-nucleophilic base to neutralize the HCl generated. preprints.org

With Thiols: Thiolates are excellent nucleophiles for the displacement of the chlorine atom in 4-chloropyridines, leading to the formation of 4-thio-substituted pyridines. beilstein-journals.org These reactions are often performed under basic conditions to generate the more nucleophilic thiolate anion. The resulting thioethers can be further oxidized to sulfoxides or sulfones, adding another layer of chemical diversity.

With Azides: The substitution of the chlorine atom with an azide (B81097) group provides a route to 4-azidopyridine (B1251144) derivatives. The azide moiety is a versatile functional group that can undergo various subsequent transformations, most notably the "click" reaction (Huisgen cycloaddition) with alkynes to form triazoles, or reduction to a primary amine.

Table 1: Examples of Nucleophilic Substitution Reactions on 4-Chloropyridine Derivatives

| Nucleophile | Reagent Example | Product Type | Potential Further Transformations |

| Amine | Dimethylamine | 4-Dimethylaminopyridine derivative | Quaternization of the pyridine nitrogen |

| Thiol | Sodium thiomethoxide | 4-(Methylthio)pyridine derivative | Oxidation to sulfoxide (B87167) or sulfone |

| Azide | Sodium azide | 4-Azidopyridine derivative | Huisgen cycloaddition, reduction to amine |

Transformations of the Secondary Alcohol Functional Group

The secondary alcohol group in this compound is another key site for chemical modification, allowing for oxidation, esterification, and etherification reactions.

The oxidation of the secondary alcohol yields the corresponding ketone, 1-(4-chloropyridin-3-yl)ethanone. This transformation is a fundamental reaction in organic synthesis and can be achieved using a variety of oxidizing agents. libretexts.org Milder reagents such as pyridinium (B92312) chlorochromate (PCC) are often employed to avoid over-oxidation, particularly with sensitive substrates. researchgate.netlibretexts.org The resulting ketone is a valuable intermediate for further derivatization, for example, through reactions at the carbonyl group. While oxidation of primary alcohols can lead to carboxylic acids, the oxidation of this secondary alcohol is generally expected to stop at the ketone stage under standard conditions. khanacademy.org

Esterification: The secondary alcohol can be readily converted to a variety of esters through reaction with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides). The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, is a common method. masterorganicchemistry.com Alternatively, acylation with an acid chloride in the presence of a base like pyridine is also highly effective. orgosolver.com These esterification reactions are crucial for modifying the steric and electronic properties of the molecule.

Etherification: The formation of ethers from the secondary alcohol can be accomplished through various methods, such as the Williamson ether synthesis. This involves deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a leaving group on an alkyl halide. This pathway allows for the introduction of a wide range of alkyl or aryl groups at the oxygen atom.

Table 2: Transformations of the Secondary Alcohol Group

| Reaction Type | Reagent Example | Product Functional Group |

| Oxidation | Pyridinium chlorochromate (PCC) | Ketone |

| Esterification | Acetic anhydride, pyridine | Ester |

| Etherification | Sodium hydride, Methyl iodide | Ether |

Exploration of the Pyridine Nitrogen’s Coordination Chemistry

The nitrogen atom of the pyridine ring possesses a lone pair of electrons, making it a Lewis base capable of coordinating to metal centers. This property allows for the formation of a wide range of metal complexes, and the chiral nature of this compound makes it a valuable ligand in asymmetric catalysis.

Pyridyl alcohols are well-known for their ability to act as ligands in coordination chemistry, forming stable complexes with various transition metals. nih.govub.edu The combination of the pyridine nitrogen and the alcohol oxygen allows for chelation, where the ligand binds to the metal center through both atoms, forming a stable ring structure. The chirality of this compound is of particular interest, as its coordination to a metal center can create a chiral environment, which is essential for enantioselective catalysis. diva-portal.orgnih.govhkbu.edu.hk

Chiral pyridyl alcohol ligands have been successfully employed in a variety of asymmetric transformations. For instance, ruthenium rsc.orgrsc.orgacs.orgnih.gov and rhodium acs.orgnih.govacs.org complexes bearing chiral pyridyl ligands have been shown to be effective catalysts in reactions such as asymmetric hydrogenation and transfer hydrogenation. The steric and electronic properties of the ligand can be fine-tuned by modifying the substituents on the pyridine ring or the alcohol moiety, thereby influencing the stereochemical outcome of the catalyzed reaction. nih.govresearchgate.net

Stereospecific Transformations Retaining or Inverting Configuration at the Chiral Center

The chiral center of this compound is a key structural feature that allows for a variety of stereospecific transformations. These reactions are crucial for the synthesis of complex molecules where precise control of stereochemistry is essential. Depending on the reaction mechanism, the configuration at the chiral carbon can either be retained or inverted, leading to the formation of different stereoisomers.

Inversion of Configuration: The Mitsunobu Reaction

A well-established method for inverting the stereochemistry of a chiral secondary alcohol is the Mitsunobu reaction. organic-chemistry.orgwikipedia.orgyoutube.comyoutube.com This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, which is characterized by a backside attack of the nucleophile on the carbon atom bearing the leaving group. chemistrytalk.org This backside attack forces an inversion of the stereochemical configuration, often with high fidelity. organic-chemistry.orgwikipedia.orgyoutube.comyoutube.com

In a typical Mitsunobu reaction, the alcohol is activated by a combination of a phosphine (B1218219), such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgyoutube.com This in-situ activation converts the hydroxyl group into a good leaving group. A suitable nucleophile can then displace this group. For the purpose of inverting the alcohol, a common strategy involves using a carboxylic acid, such as p-nitrobenzoic acid, as the nucleophile. orgsyn.org The resulting ester will have the inverted (S) configuration. Subsequent hydrolysis of the ester, a reaction that does not affect the chiral center, yields the (S)-alcohol.

A plausible reaction scheme for the inversion of this compound to its (S)-enantiomer is presented below:

Step 1: Mitsunobu Reaction with p-Nitrobenzoic Acid this compound is treated with p-nitrobenzoic acid, triphenylphosphine, and diethyl azodicarboxylate in an appropriate solvent like tetrahydrofuran (B95107) (THF). This results in the formation of (S)-1-(4-chloropyridin-3-yl)ethyl 4-nitrobenzoate (B1230335) with inversion of configuration.

Step 2: Hydrolysis The resulting ester is then hydrolyzed, for example using sodium hydroxide (B78521) followed by a mild acidic workup, to yield (S)-1-(4-Chloropyridin-3-yl)ethanol.

Table 1: Representative Data for the Inversion of this compound via Mitsunobu Reaction

| Step | Reagents and Conditions | Product | Yield (%) | Enantiomeric Excess (ee) of Product |

| 1 | p-Nitrobenzoic acid, PPh₃, DEAD, THF, 0 °C to rt | (S)-1-(4-chloropyridin-3-yl)ethyl 4-nitrobenzoate | >90 | >98% |

| 2 | 1. NaOH, H₂O/THF2. Mild H⁺ workup | (S)-1-(4-Chloropyridin-3-yl)ethanol | >95 | >98% |

Note: The data in this table are representative examples based on typical outcomes for Mitsunobu reactions and may not reflect experimentally verified results for this specific substrate.

Retention of Configuration: Williamson-Type Ether Synthesis

Transformations that proceed with retention of configuration at the chiral center of this compound typically involve reactions where the bonds to the chiral carbon are not broken. A classic example is the Williamson ether synthesis, where the alcohol is first converted to its corresponding alkoxide. fiveable.memasterorganicchemistry.comlibretexts.orgwikipedia.org This deprotonation does not affect the chiral center. The resulting nucleophilic alkoxide can then react with an electrophile, such as an alkyl halide, in an SN2 reaction to form an ether with the original stereochemistry preserved. fiveable.me

A plausible reaction for the formation of an ether from this compound with retention of configuration is as follows:

Step 1: Formation of the Alkoxide this compound is treated with a strong base, such as sodium hydride (NaH), in an anhydrous solvent like tetrahydrofuran (THF). This deprotonates the hydroxyl group to form the sodium (R)-1-(4-chloropyridin-3-yl)ethoxide.

Step 2: Reaction with an Alkyl Halide The alkoxide is then reacted with an alkylating agent, for instance, methyl iodide, to yield the corresponding methyl ether, (R)-4-chloro-3-(1-methoxyethyl)pyridine.

Table 2: Representative Data for Etherification of this compound with Retention of Configuration

| Step | Reagents and Conditions | Product | Yield (%) | Enantiomeric Excess (ee) of Product |

| 1 | NaH, THF, 0 °C to rt | Sodium (R)-1-(4-chloropyridin-3-yl)ethoxide | Quantitative | >99% |

| 2 | CH₃I, THF, rt | (R)-4-chloro-3-(1-methoxyethyl)pyridine | >90 | >99% |

Note: The data in this table are representative examples based on typical outcomes for Williamson ether syntheses and may not reflect experimentally verified results for this specific substrate.

An in-depth analysis of the computational and theoretical chemistry of this compound reveals significant insights into its molecular structure, reactivity, and the mechanisms behind its synthesis. This article explores the electronic properties, stability, and potential for chemical interactions of this chiral alcohol through various theoretical models.

Computational Chemistry and Theoretical Studies on R 1 4 Chloropyridin 3 Yl Ethanol

Computational chemistry provides a powerful lens for examining the properties of (R)-1-(4-Chloropyridin-3-yl)ethanol at the molecular level. Through the application of quantum chemical methods, researchers can predict and understand the behavior of this compound, guiding its potential applications and synthetic strategies.

Applications of R 1 4 Chloropyridin 3 Yl Ethanol As a Chiral Synthetic Intermediate

Role in the Construction of Complex Chiral Molecules

The strategic placement of a hydroxyl group and a chlorine atom on the pyridine (B92270) ring, combined with the defined stereochemistry of the ethyl alcohol moiety, renders (R)-1-(4-Chloropyridin-3-yl)ethanol a powerful tool for synthetic chemists. This chiral intermediate serves as a linchpin in the assembly of complex molecular architectures where precise three-dimensional orientation of substituents is paramount. The pyridine nitrogen offers a site for coordination or further functionalization, while the chloro- and hydroxyl groups provide handles for a variety of chemical transformations, including cross-coupling reactions and nucleophilic substitutions.

While specific, non-pharmaceutical examples of its use in the construction of complex natural products are not extensively documented in publicly available literature, the inherent functionalities of this compound suggest its potential in the synthesis of alkaloids and other heterocyclic natural products where a chiral substituted pyridine core is a key structural motif.

Precursor for Pharmacologically Relevant Scaffolds

The primary application of this compound lies in the pharmaceutical industry, where it serves as a crucial chiral building block for the synthesis of active pharmaceutical ingredients (APIs). The pyridine scaffold is a common feature in many biologically active compounds, and the introduction of a chiral center at an early stage of the synthesis is often a key strategy for achieving enantiomerically pure final products.

Chiral Building Block for Active Pharmaceutical Ingredients (APIs)

This compound is employed in the synthesis of a variety of APIs, where the specific stereochemistry at the benzylic position is critical for biological activity. For instance, closely related chiral pyridyl alcohols are key intermediates in the synthesis of selective androgen receptor modulators (SARMs). A patent for substituted pyridine derivatives as SARM1 inhibitors describes the synthesis of compounds such as 1-(4-((3-Chloropyridin-4-yl)methyl)-1H-imidazol-2-yl)-2,2,2-trifluoroethan-1-ol, highlighting the importance of the chloropyridyl moiety in this class of therapeutic agents. google.com The (R)-configuration of the alcohol is often essential for the desired pharmacological effect, as the two enantiomers can have vastly different biological activities.

The synthesis of such chiral alcohols can be achieved through various methods, including asymmetric reduction of the corresponding ketone or enzymatic resolution of the racemic alcohol.

Intermediate in the Synthesis of Targeted Therapeutic Candidates (e.g., Beta-3 Adrenergic Receptor Agonists)

While direct evidence for the use of this compound in the synthesis of beta-3 adrenergic receptor agonists is not prominent in the available literature, the structural motifs present in this chiral alcohol are relevant to this class of compounds. Beta-3 adrenergic receptor agonists often feature an aromatic or heteroaromatic ring connected to a chiral ethanolamine (B43304) side chain. The (R)-stereochemistry is a common feature in many potent beta-3 agonists. Therefore, this compound represents a potential starting material for the synthesis of novel beta-3 adrenergic receptor agonists, where the chloropyridine core could be further elaborated to achieve the desired final structure.

Utilisation in Asymmetric Catalysis and Organocatalysis

Chiral pyridine derivatives are a cornerstone of ligand design in asymmetric catalysis. nih.gov The nitrogen atom of the pyridine ring serves as an excellent coordination site for a wide range of transition metals, while the chiral substituent can effectively control the stereochemical outcome of a catalytic reaction. Although the direct use of this compound as a ligand or organocatalyst is not extensively reported, its structure is emblematic of the types of chiral scaffolds that are highly sought after in this field. rsc.orgresearchgate.net

Chiral pyridyl alcohols can be transformed into a variety of ligands, such as phosphine-pyridyls or bis(oxazoline)-pyridyls (PyBOX), which have shown great success in a multitude of asymmetric transformations, including hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions. The this compound scaffold could, in principle, be elaborated into novel chiral ligands where the chloro-substituent could electronically tune the catalytic center, potentially leading to enhanced reactivity and selectivity.

Integration into Novel Chiral Materials Development

The development of novel chiral materials, such as chiral polymers, metal-organic frameworks (MOFs), and liquid crystals, is an area of intense research. These materials have potential applications in chiral separations, sensing, and nonlinear optics. Chiral building blocks containing both a rigid aromatic core and a stereogenic center are attractive candidates for the construction of such materials.

While the integration of this compound into novel chiral materials has not been specifically detailed in the literature, its structural characteristics make it a promising candidate for such applications. The pyridine ring can participate in aromatic stacking interactions, and the hydroxyl group provides a point for polymerization or attachment to a larger framework. The defined stereochemistry of the molecule would impart chirality to the resulting material, which is a prerequisite for many of its potential applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for enantioselective preparation of (R)-1-(4-chloropyridin-3-yl)ethanol, and how can chiral purity be validated?

- Methodological Answer : The synthesis typically involves asymmetric reduction of the corresponding ketone precursor (e.g., 1-(4-chloropyridin-3-yl)ethanone) using chiral catalysts like Corey-Bakshi-Shibata (CBS) reagents or enzymatic reduction with alcohol dehydrogenases. For example, enzymatic reduction with Lactobacillus species can achieve >99% enantiomeric excess (ee). Chiral purity is validated via chiral HPLC (e.g., Chiralpak AD-H column) or polarimetry, supported by and NMR for structural confirmation .

Q. How can structural elucidation of this compound be performed to resolve ambiguities in substituent positioning?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous structural determination. Tools like SHELXL (for refinement) and ORTEP-3 (for visualization) are critical for analyzing bond angles, stereochemistry, and intermolecular interactions. Complementary techniques include NMR to confirm the chloropyridine ring substitution pattern and FTIR for hydroxyl group identification .

Q. What preliminary biological screening strategies are recommended for evaluating the bioactivity of this compound?

- Methodological Answer : Initial screens should focus on enzyme inhibition assays (e.g., kinases or cytochrome P450 isoforms) due to the compound’s pyridine moiety, which often interacts with enzymatic active sites. Use fluorescence-based assays for high-throughput screening. Parallel cytotoxicity assays (e.g., MTT on HEK-293 cells) help rule out nonspecific effects. Structural analogs in and suggest potential neuroactive or antimicrobial properties, guiding target selection .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity between this compound and its structural analogs?

- Methodological Answer : Contradictions often arise from subtle differences in substituent positions (e.g., 3-chloro vs. 4-chloro pyridine) or enantiomeric configuration. Use comparative molecular docking (e.g., AutoDock Vina) to map interactions with target proteins like GABA receptors or bacterial enzymes. Validate hypotheses via site-directed mutagenesis of key binding residues. Cross-reference crystallographic data (e.g., ) to assess steric effects .

Q. What advanced spectroscopic methods are critical for characterizing reactive intermediates during the synthesis of this compound?

- Methodological Answer : Time-resolved NMR tracks fluorinated intermediates in asymmetric reductions. For unstable intermediates like boronate esters (e.g., 4-chloropyridin-3-yl boronic acid in ), use in situ IR spectroscopy with flow reactors. High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) confirms transient species, while ECD spectroscopy validates chiral centers .

Q. How does the enantiomeric purity of this compound impact its pharmacokinetic profile, and what methods optimize bioavailability?

- Methodological Answer : Enantiomeric purity directly affects metabolic stability. Use chiral LC-MS to quantify plasma concentrations in rodent models. Lipophilicity enhancements (e.g., trifluoromethylation, per ) improve membrane permeability. Co-crystallization with cyclodextrins (analyzed via SC-XRD) or PEGylation can enhance solubility. Pharmacokinetic modeling (e.g., using Phoenix WinNonlin) predicts dose-response relationships .

Q. What computational strategies are effective for predicting the environmental fate or toxicity of this compound?

- Methodological Answer : Employ quantitative structure-activity relationship (QSAR) models via platforms like EPA’s ECOSAR to predict aquatic toxicity. Density functional theory (DFT) calculations (e.g., Gaussian 16) simulate degradation pathways, such as hydrolysis of the ethanol moiety. Cross-validate with experimental data from high-resolution LC-MS/MS to identify breakdown products .

Data Contradiction Analysis

- Example : If bioactivity data conflicts between similar compounds (e.g., vs. 7), perform meta-analysis of crystallographic ( ) and kinetic (e.g., values) datasets. Use statistical tools like ANOVA to identify outliers, and validate via isothermal titration calorimetry (ITC) to measure binding affinities under controlled conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.